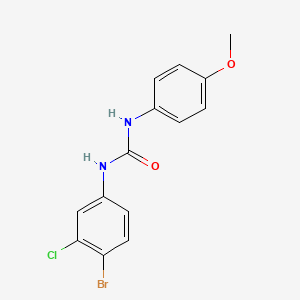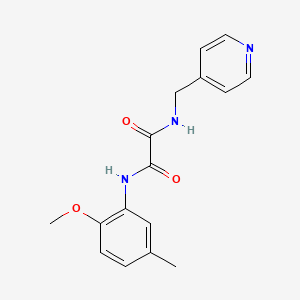![molecular formula C19H19ClN2O2 B4629278 3-[4-(4-氯-2-甲基苯氧基)丁基]-4(3H)-喹唑啉酮](/img/structure/B4629278.png)
3-[4-(4-氯-2-甲基苯氧基)丁基]-4(3H)-喹唑啉酮
描述
Synthesis Analysis
- Various analogs of quinazolinones, including 3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone, are synthesized for different biological activities. These compounds are often prepared by cyclization of certain derivatives, with specific substitutions leading to different activities (Kurogi et al., 1996).
- Another method involved dissolving specific acids and compounds in ethanol and refluxing for several hours, followed by re-precipitation with hydrochloric acid (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
- The molecular structure of quinazolinone derivatives has been studied using various spectroscopy methods and confirmed by X-ray crystallography. Density functional theory (DFT) calculations help in understanding the geometrical parameters and molecular electrostatic potential (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
- Quinazolinones can undergo various chemical reactions, including lithiation, which allows for the creation of a variety of substituted derivatives. These reactions depend on the specific substituents and reaction conditions (Keith Smith et al., 1996).
- The presence of certain substituents can also confer antiviral and antimicrobial activities to these compounds (Juan Ma et al., 2014).
Physical Properties Analysis
- Quinazolinone derivatives show different physical properties based on their molecular structure. These properties can be analyzed using techniques like NMR, MS, FT-IR, and X-ray crystallography, providing insights into the compound's stability, solubility, and crystalline structure (Qing-mei Wu et al., 2022).
Chemical Properties Analysis
- The chemical properties of quinazolinones are influenced by their molecular structure and substituents. Studies have shown their potential as antioxidants, anticonvulsants, and antimicrobial agents, often related to the presence of specific functional groups (Janez Mravljak et al., 2021).
科学研究应用
缓蚀作用
喹唑啉酮衍生物,包括与3-[4-(4-氯-2-甲基苯氧基)丁基]-4(3H)-喹唑啉酮相关的衍生物,已因其缓蚀作用而被探索。一项研究调查了源自喹唑啉酮的新化合物对酸性环境中低碳钢腐蚀的抑制效率。发现这些化合物是有效的缓蚀剂,通过在金属表面化学吸附来起作用,效率随着浓度的增加而增加 (Errahmany 等人,2020 年)。
镇痛活性
据报道,喹唑啉酮环具有多种生物活性,包括显着的镇痛作用。一项特定研究专注于合成和评估喹唑啉酮衍生物的镇痛活性,揭示这些化合物与标准镇痛药相比表现出显着的镇痛活性 (Osarodion,2023 年)。
抗氧化性能
另一项研究合成了 2-取代喹唑啉-4(3H)-酮并评估了它们的抗氧化性能,确定了具有有效抗氧化和有前景的金属螯合性能的特定衍生物。这展示了喹唑啉酮衍生物在解决氧化应激相关疾病方面的潜力 (Mravljak 等人,2021 年)。
抗癌治疗
喹唑啉酮衍生物也因其抗肿瘤活性而被设计和合成。一系列新型 3-甲基-喹唑啉酮衍生物被评估其抗肿瘤活性,证明了对各种癌细胞系的显着作用。一些化合物因其诱导癌细胞凋亡和细胞周期停滞的能力而特别受到关注,突出了喹唑啉酮衍生物在癌症治疗中的治疗潜力 (Le 等人,2020 年)。
催化
喹唑啉酮衍生物也已在催化中找到应用,特别是在合成其他喹唑啉酮中。研究证明了使用磁性纳米颗粒作为 4(3H)-喹唑啉酮绿色一步合成催化剂,为生产这些化合物提供了一种高效且环保的方法 (Dadgar & Kalkhorani,2015 年)。
属性
IUPAC Name |
3-[4-(4-chloro-2-methylphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-14-12-15(20)8-9-18(14)24-11-5-4-10-22-13-21-17-7-3-2-6-16(17)19(22)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBJLYMJQYFMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)
![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)
![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)
![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)